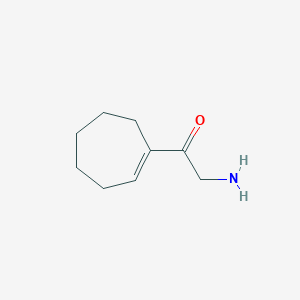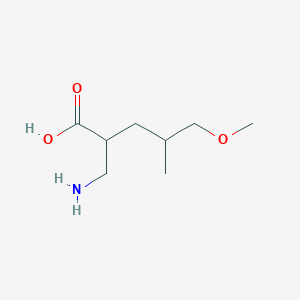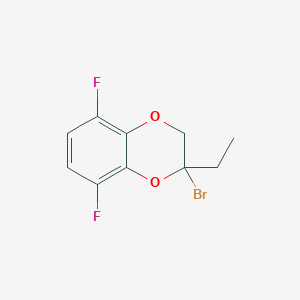
4-tert-Butyl-2-(iodomethyl)oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-Butyl-2-(iodomethyl)oxolane is a halogenated heterocyclic compound with the molecular formula C₉H₁₇IO It is characterized by the presence of an oxolane ring substituted with a tert-butyl group and an iodomethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-(iodomethyl)oxolane typically involves the iodination of a precursor compound. One common method is the reaction of 4-tert-butyl-2-(hydroxymethyl)oxolane with iodine and a suitable oxidizing agent, such as triphenylphosphine, under mild conditions. The reaction proceeds via the formation of an intermediate iodohydrin, which subsequently undergoes cyclization to form the desired oxolane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-tert-Butyl-2-(iodomethyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxirane or other oxidized products.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups.
Oxidation Reactions: Formation of oxirane or other oxidized products.
Reduction Reactions: Formation of the corresponding methyl derivative.
科学的研究の応用
4-tert-Butyl-2-(iodomethyl)oxolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential as a bioactive compound. Its derivatives may exhibit antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development. Its derivatives may serve as lead compounds for the design of new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its reactivity and stability.
作用機序
The mechanism of action of 4-tert-Butyl-2-(iodomethyl)oxolane depends on its specific application and the target molecule
Covalent Bond Formation: The iodomethyl group can form covalent bonds with nucleophilic sites on target molecules.
Electrophilic Interactions: The oxolane ring can participate in electrophilic interactions with electron-rich sites.
Hydrophobic Interactions: The tert-butyl group can engage in hydrophobic interactions with nonpolar regions of target molecules.
類似化合物との比較
4-tert-Butyl-2-(iodomethyl)oxolane can be compared with other halogenated heterocycles, such as:
4-tert-Butyl-2-(bromomethyl)oxolane: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and selectivity in chemical reactions.
4-tert-Butyl-2-(chloromethyl)oxolane: Contains a chlorine atom instead of iodine. It may have different physical and chemical properties.
4-tert-Butyl-2-(fluoromethyl)oxolane: Contains a fluorine atom instead of iodine. It may have different biological activity and stability.
特性
分子式 |
C9H17IO |
|---|---|
分子量 |
268.13 g/mol |
IUPAC名 |
4-tert-butyl-2-(iodomethyl)oxolane |
InChI |
InChI=1S/C9H17IO/c1-9(2,3)7-4-8(5-10)11-6-7/h7-8H,4-6H2,1-3H3 |
InChIキー |
GVVJAZCSZQKDSG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CC(OC1)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B13203627.png)
![N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13203632.png)
![2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile](/img/structure/B13203642.png)
![3-Methoxy-5-[(propan-2-yloxy)methyl]aniline](/img/structure/B13203645.png)


![methyl N-[(4-aminocyclohexyl)methyl]carbamate](/img/structure/B13203652.png)

![Methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate](/img/structure/B13203667.png)

![Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13203692.png)


